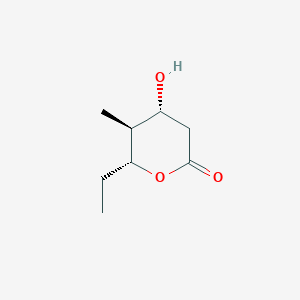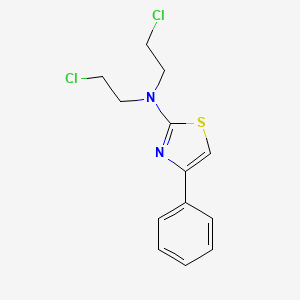
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloroethyl groups and a phenyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- typically involves the reaction of 2-aminothiazole with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- involves its interaction with cellular targets, leading to various biological effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, increasing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thiazolamine, 5-chloro-
- 2-Thiazolamine, 5-(2,2,2-trifluoroethyl)-
Uniqueness
2-Thiazolamine, N,N-bis(2-chloroethyl)-4-phenyl- is unique due to the presence of both chloroethyl and phenyl groups, which confer distinct chemical and biological properties. The chloroethyl groups enhance its reactivity, while the phenyl group increases its hydrophobicity and potential for biological interactions. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
185335-70-0 |
|---|---|
Formule moléculaire |
C13H14Cl2N2S |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14Cl2N2S/c14-6-8-17(9-7-15)13-16-12(10-18-13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clé InChI |
AQMPWYGYRCPIDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


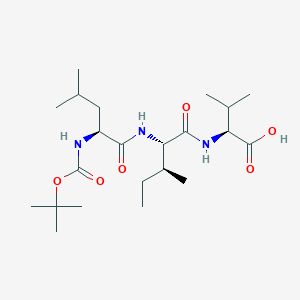

![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)

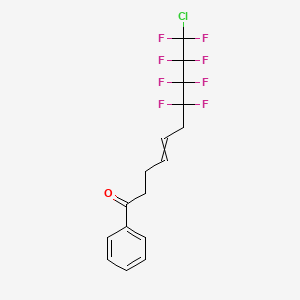
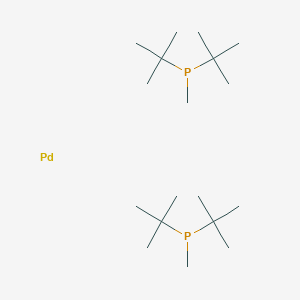
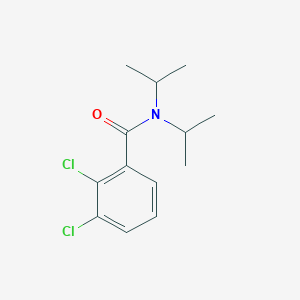
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)

![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

